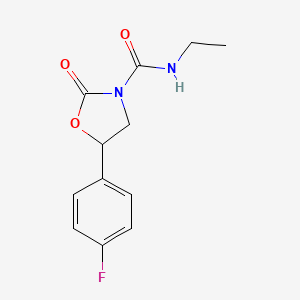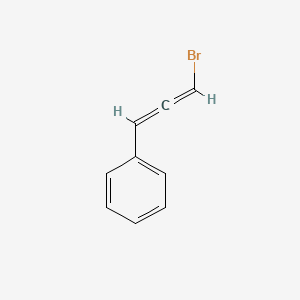
Trimethylsilyl (2,4-dichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl (2,4-dichlorophenoxy)acetate is a chemical compound with the molecular formula C11H14Cl2O3Si and a molecular weight of 293.219. It is a derivative of 2,4-dichlorophenoxyacetic acid, where the carboxyl group is protected by a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylsilyl (2,4-dichlorophenoxy)acetate can be synthesized through the reaction of 2,4-dichlorophenoxyacetic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorophenoxyacetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid.
Substitution: Various substituted phenoxyacetic acid derivatives.
Oxidation and Reduction: Corresponding oxidized or reduced products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl (2,4-dichlorophenoxy)acetate is widely used in scientific research due to its versatility:
Chemistry: It is used as a protecting group for carboxylic acids in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including herbicides and plant growth regulators.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of trimethylsilyl (2,4-dichlorophenoxy)acetate involves the protection of the carboxyl group by the trimethylsilyl group. This protection prevents unwanted reactions at the carboxyl site, allowing for selective reactions at other functional groups. The trimethylsilyl group can be removed under specific conditions, revealing the carboxyl group for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilyl acetate
- Trimethylsilyl propionate
- Trimethylsilyl butyrate
Uniqueness
Trimethylsilyl (2,4-dichlorophenoxy)acetate is unique due to the presence of the 2,4-dichlorophenoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of herbicides and other agrochemicals, distinguishing it from other trimethylsilyl esters.
Eigenschaften
CAS-Nummer |
34113-76-3 |
|---|---|
Molekularformel |
C11H14Cl2O3Si |
Molekulargewicht |
293.21 g/mol |
IUPAC-Name |
trimethylsilyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C11H14Cl2O3Si/c1-17(2,3)16-11(14)7-15-10-5-4-8(12)6-9(10)13/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
XVEDRBSWMMRXSA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


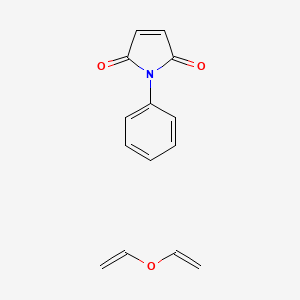
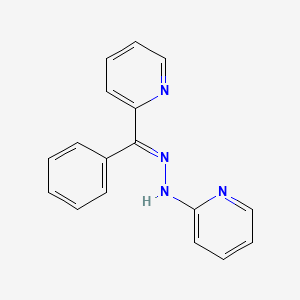
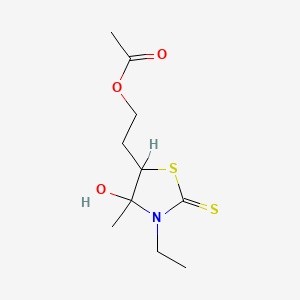

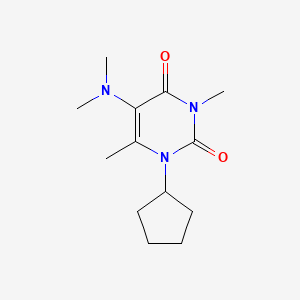
![5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14691523.png)
![[3,4-Bis(phenylmethoxy)phenyl] acetate](/img/structure/B14691526.png)

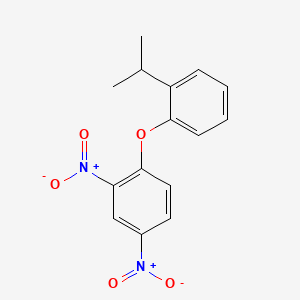
![4-methyl-2-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaen-12-one](/img/structure/B14691551.png)

![1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine](/img/structure/B14691567.png)
